[3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Physicochemical property Solid-state handling Pre-formulation

Researchers needing both a bioconjugation handle and biological recognition face a trade-off between synthetic utility and target affinity. This compound unites a vanillyl alcohol core (tyrosinase IC₅₀ 1.5 mM) with a terminal alkyne for CuAAC click chemistry, eliminating that compromise. • Dual-function scaffold for parallel SAR studies and bioorthogonal probe synthesis. • Solid (mp 58-60 °C) for easier handling vs. liquid propargyl reagents. • Consistent ≥95% purity; suited for fragment-based drug discovery and polymer building.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 385383-48-2
Cat. No. B1302991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Methoxy-4-(2-propynyloxy)phenyl]methanol
CAS385383-48-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CO)OCC#C
InChIInChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7,12H,6,8H2,2H3
InChIKeyFCMRZOCPIJXDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol – Physicochemical and Functional Baseline


[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS 385383-48-2) is a small-molecule organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . It is functionally characterized as a vanillyl alcohol derivative bearing a terminal alkyne (propargyl) group . This substitution pattern confers the capacity for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational reaction in click chemistry . The compound typically presents as a white to yellow solid with a melting point range of 58–60 °C and is commercially available at purities of ≥95% to 97% .

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol – Why Generic Substitution Fails


Generic substitution of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol with simpler vanillyl alcohol analogs or standard propargyl reagents is not functionally equivalent. The compound uniquely combines a vanillyl alcohol core, which has documented tyrosinase inhibitory activity [1], with a terminal alkyne handle. This dual functionality enables its use as both a bioactive scaffold and a click chemistry building block. In contrast, vanillyl alcohol (CAS 498-00-0) lacks the alkyne moiety, preventing its participation in CuAAC bioconjugation , while simple propargyl alcohol (CAS 107-19-7) lacks the aromatic phenolic core required for molecular recognition in biological systems [2]. Procurement of a non-identical analog would therefore compromise the experimental design's intended dual-purpose utility.

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol – Differentiation Against Key Comparators


Melting Point Reduction vs. Vanillyl Alcohol

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol exhibits a significantly lower melting point than its parent compound, vanillyl alcohol. This difference is attributed to the propargyl substitution, which disrupts the hydrogen-bonding network of the phenolic alcohol .

Physicochemical property Solid-state handling Pre-formulation

Click Chemistry Compatibility vs. Vanillyl Alcohol

The presence of a terminal alkyne group in [3-Methoxy-4-(2-propynyloxy)phenyl]methanol enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This functional handle is entirely absent in vanillyl alcohol (CAS 498-00-0) .

Click chemistry Bioconjugation Functional group

Molecular Scaffold Complexity vs. Propargyl Alcohol

Compared to simple propargyl alcohol, [3-Methoxy-4-(2-propynyloxy)phenyl]methanol offers a significantly more complex and information-rich molecular scaffold [1]. Its higher molecular weight and aromatic core provide greater potential for establishing specific molecular interactions with biological targets, a key principle in fragment-based drug discovery [2].

Fragment-based drug discovery Molecular complexity Scaffold

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol – Optimal Application Scenarios


Clickable Bioconjugates and Molecular Probes

The terminal alkyne group of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is essential for CuAAC-mediated conjugation to azide-functionalized biomolecules (e.g., peptides, proteins, nucleic acids) . This enables the creation of targeted imaging probes, affinity reagents, and biomaterials. The vanillyl alcohol core provides a rigid, aromatic scaffold that can be further functionalized, offering a distinct advantage over simple, flexible alkyne linkers like propargyl alcohol. In contrast, the unmodified parent compound, vanillyl alcohol, cannot be used for such bioconjugation workflows .

Fragment-Based Screening and Biochemical Assays

As a derivative of vanillyl alcohol—a known tyrosinase inhibitor with a reported IC₅₀ of 1.5 mM against the mushroom enzyme —this compound serves as a starting point for exploring structure-activity relationships (SAR). The propargyl group can be exploited for target identification via click chemistry pull-down assays or for installing reporter tags. Its molecular weight (192.21 g/mol) and complexity align with the criteria for fragment libraries used in fragment-based drug discovery (FBDD) . Simple propargyl alcohol lacks the aromatic core necessary for such specific enzyme interactions .

Functional Polymer and Material Science Building Block

The combination of a benzyl alcohol moiety (for esterification/etherification) and a terminal alkyne (for click chemistry) makes this compound a versatile monomer for synthesizing functional polymers and surface coatings . Its solid-state handling characteristics, including a defined melting point of 58–60 °C, offer practical advantages in weighing and purification compared to liquid propargyl derivatives . This dual functionality is not present in simpler analogs, making it a unique building block for creating complex macromolecular architectures.

Technical Documentation Hub

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